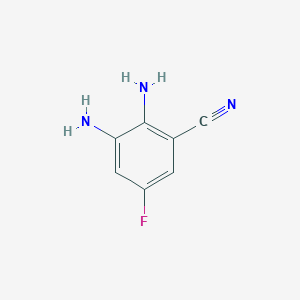
2,3-Diamino-5-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-5-fluorobenzonitrile is an organic compound with the molecular formula C7H6FN3 It is a derivative of benzonitrile, characterized by the presence of two amino groups and one fluorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diamino-5-fluorobenzonitrile typically involves the nitration of a fluorobenzene derivative followed by reduction and amination steps. One common method includes the following steps:
Nitration: Fluorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amination: The resulting compound undergoes further amination to introduce the second amino group, often using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2,3-Diamino-5-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to 2,3-diaminobenzylamine.
Substitution: Introduction of various functional groups replacing the fluorine atom.
科学的研究の応用
2,3-Diamino-5-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2,3-Diamino-5-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
2-Amino-5-fluorobenzonitrile: Similar structure but with only one amino group.
2,3-Diaminobenzonitrile: Lacks the fluorine atom.
2,3-Diamino-4-fluorobenzonitrile: Fluorine atom in a different position.
Uniqueness: 2,3-Diamino-5-fluorobenzonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The presence of both amino groups and a fluorine atom provides a balance of electronic and steric effects, making it a versatile compound for various applications.
特性
分子式 |
C7H6FN3 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC名 |
2,3-diamino-5-fluorobenzonitrile |
InChI |
InChI=1S/C7H6FN3/c8-5-1-4(3-9)7(11)6(10)2-5/h1-2H,10-11H2 |
InChIキー |
BAVZBSUEWGHYGJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C#N)N)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


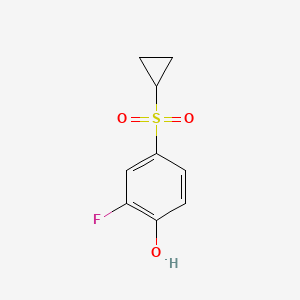
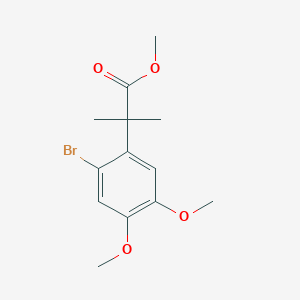

![Methyl 2'-chloro-2-methoxy-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13090437.png)
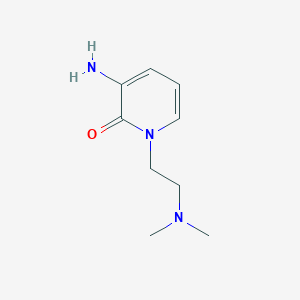
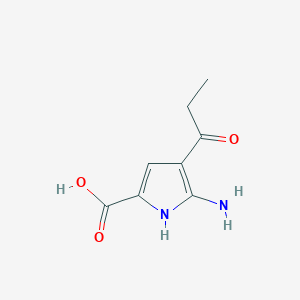
![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)
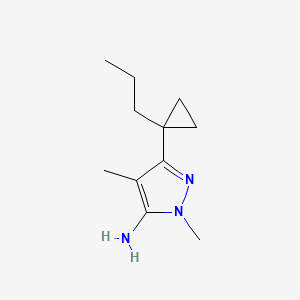
![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)
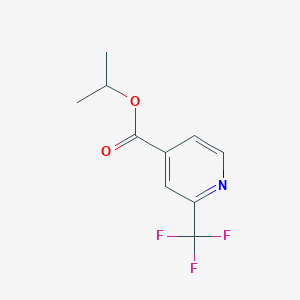
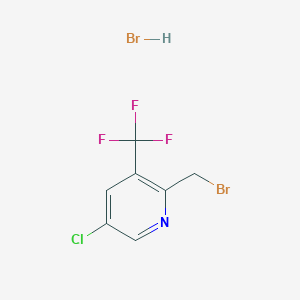

![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)
